Cas no 147224-50-8 ((R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid)

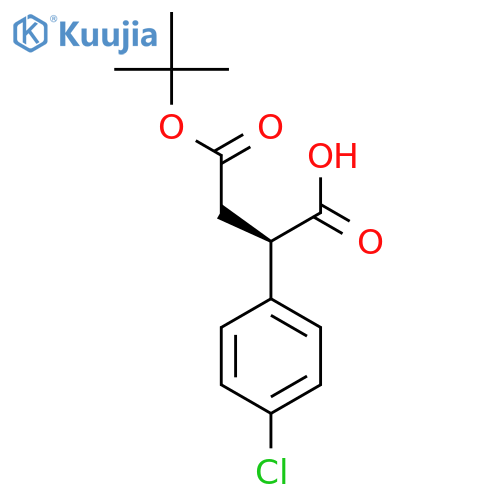

147224-50-8 structure

商品名:(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid

(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid 化学的及び物理的性質

名前と識別子

-

- (R)-4-(TERT-BUTOXY)-2-(4-CHLOROPHENYL)-4-OXOBUTANOIC ACID

- (R)-4-(TERT-BUTOXY)-2-(4-CHLOROPHENYL)-4-OXOBUTANOICACID

- 147224-50-8

- (R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid

-

- インチ: 1S/C14H17ClO4/c1-14(2,3)19-12(16)8-11(13(17)18)9-4-6-10(15)7-5-9/h4-7,11H,8H2,1-3H3,(H,17,18)/t11-/m1/s1

- InChIKey: COSMWXJSTCFAEJ-LLVKDONJSA-N

- ほほえんだ: ClC1C=CC(=CC=1)[C@H](C(=O)O)CC(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 284.0815367g/mol

- どういたいしつりょう: 284.0815367g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 19

- 回転可能化学結合数: 6

- 複雑さ: 327

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 63.6

(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A019125360-1g |

(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid |

147224-50-8 | 95% | 1g |

845.00 USD | 2021-06-16 | |

| Crysdot LLC | CD12140587-1g |

(R)-4-(tert-Butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid |

147224-50-8 | 97% | 1g |

$837 | 2024-07-23 |

(R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid 関連文献

-

Laura Ciammaruchi,Osnat Zapata-Arteaga,Edgar Gutiérrez-Fernández,Mariano Campoy-Quiles Mater. Adv., 2020,1, 2846-2861

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Zhiliang Cheng,Ajlan Al Zaki,Ian W. Jones,Henry K. Hall, Jr.,Craig A. Aspinwall,Andrew Tsourkas Chem. Commun., 2014,50, 2502-2504

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

147224-50-8 ((R)-4-(Tert-butoxy)-2-(4-chlorophenyl)-4-oxobutanoic acid) 関連製品

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 1207680-11-2(3-(2-fluoro-4-methylphenyl)prop-2-enal)

- 1234616-68-2(tert-butyl N-[(1-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]carbamate)

- 2137988-60-2(5-Isothiazolepropanoic acid, 4-bromo-α,α-difluoro-)

- 86662-15-9(3-(4-Chlorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量